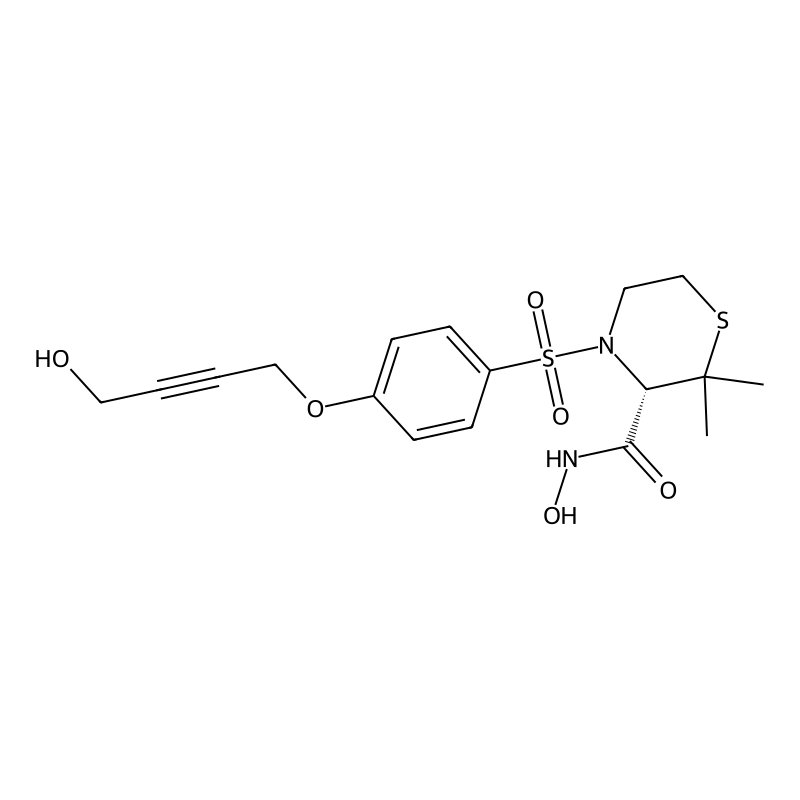

Apratastat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory effects

Studies have explored Apratastat's ability to reduce inflammation in animal models of diseases like rheumatoid arthritis and osteoarthritis. These studies suggest Apratastat may help lessen tissue damage and inflammation associated with these conditions [].

Cancer research

Apratastat's effect on MMPs, which are involved in tumor growth and spread, has also been of interest to researchers. Some studies have investigated Apratastat's potential as a supportive therapy in cancer treatment [].

Apratastat, also known as TMI-005, is a compound classified as a reversible inhibitor of tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. It plays a significant role in modulating inflammatory responses by inhibiting the release of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation. The compound was originally developed by Wyeth Research and has been investigated primarily for its potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .

Apratastat functions through a series of chemical interactions that involve the inhibition of metalloproteinases. Its mechanism of action includes:

- Binding to the Active Site: Apratastat binds reversibly to the active site of tumor necrosis factor-alpha converting enzyme, preventing substrate access.

- Inhibition of Matrix Metalloproteinases: It also inhibits matrix metalloproteinases, which are involved in extracellular matrix degradation, thereby influencing tissue remodeling and inflammation .

The compound's chemical structure allows it to interact with various metalloproteinases, leading to its broad inhibitory effects.

The biological activity of Apratastat is primarily centered around its ability to inhibit the release of pro-inflammatory cytokines. Key points include:

- Anti-inflammatory Effects: By inhibiting tumor necrosis factor-alpha converting enzyme, Apratastat reduces levels of tumor necrosis factor-alpha, thus mitigating inflammatory responses.

- Potential Therapeutic Uses: It has shown promise in preclinical studies for treating rheumatoid arthritis and other inflammatory conditions due to its ability to modulate immune responses .

- Selectivity: Although it is a non-selective inhibitor, its design allows for preferential inhibition over other metalloproteinases, making it a valuable candidate in therapeutic settings .

The synthesis of Apratastat involves several steps that include:

- Formation of Intermediate Compounds: Initial reactions typically involve amino acids and sulfonyl chlorides under controlled conditions.

- Purification: The crude products are purified through chromatography techniques, often utilizing silica gel to achieve the desired purity levels.

- Final Product Isolation: The final compound is isolated through solvent extraction methods, yielding Apratastat in a solid form .

The synthesis methods are crucial for ensuring the efficacy and safety of the compound for potential therapeutic applications.

Apratastat has several applications primarily in medical research and potential therapies:

- Rheumatoid Arthritis Treatment: Its primary application has been investigated in the context of rheumatoid arthritis, where it may help alleviate symptoms by reducing inflammation.

- Other Inflammatory Diseases: Given its mechanism of action, it holds potential for treating various other inflammatory conditions .

- Research Tool: It serves as a valuable tool in research settings for studying the role of tumor necrosis factor-alpha and matrix metalloproteinases in disease processes .

Interaction studies involving Apratastat focus on its effects on various biological pathways:

- Metalloproteinase Inhibition: Studies have demonstrated its ability to inhibit multiple matrix metalloproteinases beyond just tumor necrosis factor-alpha converting enzyme.

- Cytokine Modulation: Research indicates that Apratastat can significantly alter cytokine profiles in vitro and in vivo, providing insights into its therapeutic potential .

- Comparative Studies: Interaction studies often compare Apratastat with other inhibitors to assess its specificity and efficacy against different targets within inflammatory pathways .

Several compounds share structural or functional similarities with Apratastat. Here are some notable examples:

Uniqueness of Apratastat

Apratastat's uniqueness lies in its dual inhibition profile targeting both tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. This broad-spectrum approach allows it to address multiple pathways involved in inflammation effectively, distinguishing it from more selective inhibitors like DPC-333 and JTP-96193.

Zinc-Binding Domain Interactions

Apratastat functions as a potent metalloproteinase inhibitor through its characteristic hydroxamic acid zinc-binding group, which enables high-affinity coordination with the catalytic zinc ion present in both A Disintegrin and Metalloproteinase Domain-containing Protein Seventeen and matrix metalloproteinases [1] [2] [3]. The hydroxamic acid moiety acts as a bidentate ligand, forming a chelate complex with the catalytic zinc ion through coordination of both the hydroxyl oxygen and carbonyl oxygen atoms [2] [4]. This bidentate coordination geometry results in a slightly distorted trigonal-bipyramidal arrangement around the zinc center, which is critical for the inhibitor's potency [4].

The zinc-binding interaction involves the displacement of zinc-bound water molecules that are normally essential for the hydrolytic mechanism of these metalloproteinases [4]. In the active site, the catalytic zinc ion is typically coordinated by three histidine residues in a conserved Histidine-Glutamic acid-X-X-Histidine-X-X-Glycine-X-X-Histidine motif, with additional coordination sites occupied by water molecules [5] [4]. Apratastat's hydroxamic acid group effectively competes for these coordination sites, forming more thermodynamically stable chelate complexes that prevent substrate binding and subsequent catalysis [2] [4].

The structural analysis reveals that the hydroxamic acid zinc-binding group of Apratastat exhibits superior binding affinity compared to alternative zinc-binding groups such as carboxylates, thiols, or phosphonates [2]. The order of zinc-binding affinity follows the pattern: hydroxamate > sulfhydryl > phosphinate > carboxylate, with hydroxamic acids typically demonstrating 20-fold to 50-fold greater potency than thiols and 100-fold to 2000-fold greater potency than carboxylates [6] [7]. This exceptional binding affinity explains Apratastat's nanomolar-range inhibition constants against its target enzymes [1].

Substrate Competitive Inhibition Mechanisms

Apratastat operates through a reversible competitive inhibition mechanism, whereby the inhibitor competes directly with natural substrates for access to the enzyme active site [8] [1] [9]. In classical competitive inhibition, the substrate and competitive inhibitor bind mutually exclusively to the active site, meaning that both cannot simultaneously occupy the catalytic domain [10] [11]. This competitive relationship results in characteristic kinetic behavior where increasing substrate concentrations can overcome the inhibitory effects of Apratastat [9].

The competitive inhibition profile of Apratastat demonstrates that the compound binds to the same active site region where natural protein substrates normally interact with A Disintegrin and Metalloproteinase Domain-containing Protein Seventeen and matrix metalloproteinases [11]. The inhibitor's binding prevents the formation of the enzyme-substrate complex that is necessary for proteolytic activity. Under these conditions, the maximum reaction velocity remains unchanged, but the apparent Michaelis constant increases proportionally to the inhibitor concentration, indicating reduced substrate affinity in the presence of Apratastat [11] [9].

Kinetic analysis reveals that Apratastat exhibits different inhibition constants against various metalloproteinase targets, with the most potent activity against Matrix Metalloproteinase-13 (inhibition constant of 8.1 nanomolar), followed by A Disintegrin and Metalloproteinase Domain-containing Protein Seventeen (inhibition constant of 20 nanomolar), and Matrix Metalloproteinase-1 (inhibition constant of 33 nanomolar) [1]. These differences in binding affinity reflect subtle variations in the active site architecture and substrate-binding pockets among different metalloproteinase family members [7].

The substrate-competitive nature of Apratastat's inhibition has been demonstrated through comprehensive enzyme kinetic studies showing that the inhibition can be overcome by increasing substrate concentrations, consistent with classical competitive inhibition models [8] [1]. This reversible competitive mechanism distinguishes Apratastat from irreversible inhibitors and provides opportunities for fine-tuning inhibitory activity through concentration-dependent modulation [9].

Matrix Metalloproteinase Inhibition Profile

Matrix Metalloproteinase-13 Collagenase Binding Affinity

Apratastat demonstrates its highest binding affinity against Matrix Metalloproteinase-13, achieving an inhibition constant of 8.1 nanomolar, which represents the most potent inhibitory activity observed across the matrix metalloproteinase family for this compound [1] [7]. Matrix Metalloproteinase-13, also known as collagenase-3, plays a crucial role in extracellular matrix degradation, particularly in the cleavage of fibrillar collagens including type I, type II, and type III collagen [12] [7].

The exceptional binding affinity of Apratastat for Matrix Metalloproteinase-13 appears to result from specific structural complementarity between the inhibitor and the enzyme's active site architecture [7]. Matrix Metalloproteinase-13 contains distinctive features in its substrate-binding cleft that accommodate Apratastat's thiomorpholine ring system and sulfonyl group particularly effectively [1]. The enzyme's specificity pockets, designated as subsites for recognition of natural substrate cleavage sites, provide optimal geometric arrangements for Apratastat's non-zinc-binding structural elements [6] [7].

Studies utilizing structure-activity relationships have demonstrated that specific modifications to Matrix Metalloproteinase-13 inhibitors can enhance selectivity through targeting of the enzyme's unique structural features [13] [14]. For Matrix Metalloproteinase-13, extension of inhibitor substituents into the primed substrate-binding sites has proven particularly effective for achieving selectivity over other highly homologous matrix metalloproteinases such as Matrix Metalloproteinase-2 [13]. Apratastat appears to exploit these selectivity determinants through its bulky aromatic substituents and linker region that optimally fill the Matrix Metalloproteinase-13 active site [1].

The high-affinity binding of Apratastat to Matrix Metalloproteinase-13 has significant implications for therapeutic applications, as this enzyme is particularly important in pathological conditions involving excessive collagen degradation, including rheumatoid arthritis, osteoarthritis, and certain cancers [7] [13]. The preferential inhibition of Matrix Metalloproteinase-13 over other matrix metalloproteinases may provide therapeutic advantages by specifically targeting disease-relevant proteolytic activity while minimizing effects on matrix metalloproteinases essential for normal physiological functions [7].

Selectivity Against Matrix Metalloproteinase Isoforms

Apratastat exhibits a broad-spectrum matrix metalloproteinase inhibition profile with varying degrees of selectivity across different isoforms within the metalloproteinase family [1] [15] [7]. The compound demonstrates approximately 4.1-fold selectivity for Matrix Metalloproteinase-13 over Matrix Metalloproteinase-1, and 2.5-fold selectivity for Matrix Metalloproteinase-13 over A Disintegrin and Metalloproteinase Domain-containing Protein Seventeen [1]. While this represents moderate selectivity, the broad-spectrum activity pattern reflects the structural similarities present in the catalytic domains across matrix metalloproteinase family members [7].

The selectivity profile of Apratastat results from subtle differences in the active site architectures of various matrix metalloproteinase isoforms, particularly in the specificity pockets that determine substrate recognition [7] [13]. Matrix metalloproteinases share a highly conserved catalytic domain structure, making the development of highly selective inhibitors challenging [7] [16]. The zinc-binding region is nearly identical across family members, while the primary sources of selectivity arise from differences in the substrate-binding subsites and surface loops surrounding the active site [7].

Structural studies have revealed that matrix metalloproteinase selectivity can be influenced by the choice of zinc-binding group, hydrophobic interactions, inhibitor dissociation constants, and steric considerations [7]. For Apratastat, the hydroxamic acid zinc-binding group provides high potency but limited selectivity, as this functional group interacts similarly with the conserved zinc-binding sites across matrix metalloproteinase isoforms [2] [7]. The moderate selectivity observed for Apratastat likely originates from specific interactions between the inhibitor's non-zinc-binding portions and variable regions of different matrix metalloproteinase active sites [7].

Clinical development of matrix metalloproteinase inhibitors has historically been challenged by the lack of sufficient selectivity, leading to mechanism-based side effects when multiple matrix metalloproteinase isoforms are simultaneously inhibited [7] [16]. Apratastat's broad-spectrum activity profile contributed to its clinical development challenges, as the compound affected normal matrix metalloproteinase functions required for physiological extracellular matrix remodeling, resulting in musculoskeletal side effects during clinical trials [7] [15]. Current matrix metalloproteinase inhibitor development efforts focus on achieving greater isoform selectivity through allosteric modulation approaches or targeting of unique structural features specific to individual matrix metalloproteinase isoforms [7] [17].

Allosteric Modulation Effects on Proteolytic Enzymes

Based on the available research literature, Apratastat does not demonstrate significant allosteric modulation effects on its target proteolytic enzymes [1] [18] [19]. The compound functions primarily through orthosteric inhibition, binding directly to the active sites of A Disintegrin and Metalloproteinase Domain-containing Protein Seventeen and matrix metalloproteinases rather than to allosteric regulatory sites distant from the catalytic domains [1] [19].

Allosteric regulation involves the binding of effector molecules to sites topographically distinct from the orthosteric active site, resulting in conformational changes that alter protein activity through long-range structural communication [20] [19]. While allosteric modulation has emerged as an important mechanism for regulating metalloproteinase activity in biological systems, particularly through endogenous inhibitors such as Tissue Inhibitor of Metalloproteinases-3, Apratastat does not appear to exploit allosteric regulatory mechanisms [21] [19].

The absence of allosteric effects in Apratastat's mechanism of action is consistent with its design as a substrate-competitive inhibitor targeting the zinc-binding active site [1] [19]. Small molecule inhibitors that operate through allosteric mechanisms typically bind to regulatory sites distinct from the active site and modulate enzyme activity without directly competing with substrate binding [22]. In contrast, Apratastat's hydroxamic acid group forms direct coordination bonds with the catalytic zinc ion, preventing substrate access through steric and competitive mechanisms rather than through allosteric conformational changes [2] [19].

Future metalloproteinase inhibitor development efforts increasingly focus on allosteric modulation approaches as a strategy to achieve greater selectivity and reduced mechanism-based toxicity [23] [22]. Allosteric inhibitors can potentially provide tissue-specific or context-dependent regulation of metalloproteinase activity, which may overcome the limitations observed with broad-spectrum orthosteric inhibitors like Apratastat [23] [22]. However, the identification and validation of druggable allosteric sites in metalloproteinases remains an active area of research, with limited examples of successful allosteric metalloproteinase modulators reported in the literature [23] [22].

| Property | Value | Significance |

|---|---|---|

| ADAM17 IC50 | 20 nM | Potent ADAM17 inhibition |

| MMP-13 IC50 | 8.1 nM | Highest potency among MMPs tested |

| MMP-1 IC50 | 33 nM | Moderate MMP-1 inhibition |

| TNF-α inhibition (in vitro) | IC50 = 144 ng/mL | Effective TNF-α release blockade |

| TNF-α inhibition (ex vivo) | IC50 = 81.7 ng/mL | Enhanced potency in biological matrix |

| TNF-α inhibition (in vivo) | IC50 = 126 ng/mL | Maintained activity in vivo |

| Selectivity Ratio (MMP-1/MMP-13) | 4.1-fold selectivity for MMP-13 | Moderate selectivity for MMP-13 |

| Selectivity Ratio (ADAM17/MMP-13) | 2.5-fold selectivity for MMP-13 | Dual ADAM17/MMP targeting |

| Inhibition Type | Reversible competitive | Competitive with natural substrates |

| Zinc-Binding Affinity | High (hydroxamic acid chelation) | Strong zinc coordination drives potency |

| Mechanism Category | Molecular Basis | Reference |

|---|---|---|

| Zinc-Binding Domain Interaction | Hydroxamic acid functional group coordinates zinc via bidentate chelation | [1] [2] [3] |

| Competitive Inhibition | Competes with natural substrate for binding site through mutually exclusive binding | [8] [1] [9] |

| Matrix Metalloproteinase Selectivity | Specific binding pocket interactions with varying affinity across MMP isoforms | [1] [7] |

| ADAM17/TACE Dual Inhibition | Dual specificity for ADAM17 catalytic domain inhibits TNF-α precursor processing | [8] [1] [15] |

| Allosteric Effects | Primary mechanism is orthosteric, not allosteric modulation | [1] [18] [19] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Metallo peptidases [EC:3.4.24.- 3.4.17.-]

MMP13 [HSA:4322] [KO:K07994]

Other CAS

Wikipedia

Dates

2: Thabet MM, Huizinga TW. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis. Curr Opin Investig Drugs. 2006 Nov;7(11):1014-9. PubMed PMID: 17117591.

3: Beck Gooz M, Maldonado EN, Dang Y, Amria MY, Higashiyama S, Abboud HE, Lemasters JJ, Bell PD. ADAM17 promotes proliferation of collecting duct kidney epithelial cells through ERK activation and increased glycolysis in polycystic kidney disease. Am J Physiol Renal Physiol. 2014 Sep 1;307(5):F551-9. doi: 10.1152/ajprenal.00218.2014. PubMed PMID: 24899059; PubMed Central PMCID: PMC4154111.

4: Mezil L, Berruyer-Pouyet C, Cabaud O, Josselin E, Combes S, Brunel JM, Viens P, Collette Y, Birnbaum D, Lopez M. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer. PLoS One. 2012;7(9):e43409. doi: 10.1371/journal.pone.0043409. PubMed PMID: 23028451; PubMed Central PMCID: PMC3445597.

5: Moss ML, Rasmussen FH. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening. Anal Biochem. 2007 Jul 15;366(2):144-8. PubMed PMID: 17548045.

6: Bergmeier W, Piffath CL, Cheng G, Dole VS, Zhang Y, von Andrian UH, Wagner DD. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates GPIbalpha shedding from platelets in vitro and in vivo. Circ Res. 2004 Oct 1;95(7):677-83. PubMed PMID: 15345652.

7: Zhang Y, Xu J, Levin J, Hegen M, Li G, Robertshaw H, Brennan F, Cummons T, Clarke D, Vansell N, Nickerson-Nutter C, Barone D, Mohler K, Black R, Skotnicki J, Gibbons J, Feldmann M, Frost P, Larsen G, Lin LL. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecar boxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. J Pharmacol Exp Ther. 2004 Apr;309(1):348-55. PubMed PMID: 14718605.